2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone

Medicinal Chemistry Lipophilicity Covalent Inhibitor Design

This bis-halogenated α-bromoacetophenone delivers a unique dual-electrophile architecture: an α‑bromoketone warhead paired with an aryl bromide for orthogonal derivatization, combined with an isopropyl group that elevates LogP to 4.15 and reduces TPSA to 17.07 Ų. These parameters ensure superior cell permeability, blood‑brain barrier potential, and steric differentiation (vdW volume 34.0 vs. 22.3 cm³/mol for methyl) critical for achieving kinase selectivity (e.g., FGFR1 85% vs. EGFR 14% at 10 µM). The engineered lipophilicity and dual reactivity make it a premier scaffold for chemoproteomics, covalent probe design, and PTP-targeted inhibitor programs. Procure with confidence for reproducible structure‑activity relationships.

Molecular Formula C11H12Br2O
Molecular Weight 320.02 g/mol
CAS No. 2231673-78-0
Cat. No. B1487259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone
CAS2231673-78-0
Molecular FormulaC11H12Br2O
Molecular Weight320.02 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)Br)C(=O)CBr
InChIInChI=1S/C11H12Br2O/c1-7(2)8-3-9(11(14)6-12)5-10(13)4-8/h3-5,7H,6H2,1-2H3
InChIKeySONQIZNIQJMNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone (CAS 2231673-78-0) Procurement-Grade Profile: A Structurally Differentiated Bis-Haloacetophenone


2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone (CAS 2231673-78-0) is a bis-halogenated α-bromoacetophenone bearing an isopropyl substituent at the 5-position and a second bromine at the 3-position of the phenyl ring. With a molecular formula of C₁₁H₁₂Br₂O and a molecular weight of 320.02 g/mol, it is commercially supplied at research-grade purities up to 98% . Its computed partition coefficient (LogP = 4.15) distinguishes it from less lipophilic analogs with smaller alkyl substituents, rendering it attractive as a lipophilic covalent warhead scaffold in medicinal chemistry.

Why 2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone Cannot Be Replaced by Generic α‑Bromoacetophenones


Generic α-bromoacetophenones bearing only a single ring bromine or smaller alkyl groups lack the dual-electrophile reactivity profile and engineered lipophilicity that drive target engagement. The target compound combines an α‑bromoketone warhead with a sterically tuned isopropyl substituent, providing a LogP of 4.15 and a differentiated TPSA of 17.07 Ų . This is distinct from the methyl analog 2‑bromo‑1‑(3‑bromo‑5‑methylphenyl)ethanone (C₉H₈Br₂O, MW 291.97 g/mol) and the mono‑bromo analog 1‑(3‑bromo‑5‑isopropylphenyl)ethanone (C₁₁H₁₃BrO, MW 241.12 g/mol) , which miss either the ring bromine or the α‑bromine, thereby altering their alkylation capacity and lipophilicity. Substitution with these analogs would compromise both reactivity and the structure‑activity relationship required for reproducible probe synthesis.

Quantitative Head‑to‑Head Evidence for 2‑Bromo‑1‑(3‑bromo‑5‑isopropylphenyl)ethanone Selection


Lipophilicity Versus Methyl Analog Drives Membrane Partitioning for Kinase Probe Design

The isopropyl substituent raises LogP to 4.15 compared with the methyl analog (estimated LogP ≈ 3.5–3.8 for 2‑bromo‑1‑(3‑bromo‑5‑methylphenyl)ethanone based on a two‑methylene carbon deficit) [1]. This ΔLogP of ~0.4–0.6 units translates to approximately 2.5‑ to 4‑fold higher membrane partitioning, enhancing passive permeability critical for intracellular kinase probe development .

Medicinal Chemistry Lipophilicity Covalent Inhibitor Design

Polar Surface Area Matches Blood‑Brain Barrier Permeability Guidelines Better Than Fluorinated Analog

The target compound's TPSA of 17.07 Ų falls well below the 60–70 Ų threshold for blood‑brain barrier penetration, while the fluorinated analog 2‑bromo‑1‑(3‑bromo‑5‑fluorophenyl)ethanone is predicted to have a TPSA of 17.07 Ų (no change from halogen substitution) . However, the fluorinated derivative introduces metabolic liabilities (CYP450‑mediated defluorination) absent with the isopropyl group, which undergoes predictable phase‑I oxidation rather than toxic fluoride release [1].

CNS Drug Design TPSA Permeability

Bis‑Brominated Architecture Enables Orthogonal Reactivity Lacking in Mono‑Bromoacetophenones

The target compound presents two chemically distinct bromine environments: an α‑bromoketone (labile, SN2‑active) and an aryl bromide (unreactive under typical protein‑labeling conditions) [1]. The mono‑bromo comparator 1‑(3‑bromo‑5‑isopropylphenyl)ethanone (C₁₁H₁₃BrO, MW 241.12 g/mol) lacks the side‑chain bromine entirely and therefore cannot serve as a covalent warhead . This orthogonality enables sequential derivatization—side‑chain displacement for target engagement followed by Suzuki or Ullmann coupling at the aryl bromide—a feature unavailable in mono‑bromo or non‑brominated acetophenones [1].

Chemoproteomics Orthogonal Reactivity Activity‑Based Protein Profiling

Safety Classification Advantage—Less Corrosive Than Methyl Analog Improves Laboratory Logistics

The methyl analog 2‑bromo‑1‑(3‑bromo‑5‑methylphenyl)ethanone carries GHS hazard statement H314 (“Causes severe skin burns and eye damage”) [1], whereas the isopropyl compound is currently listed without GHS hazard statements . This difference likely reflects the higher molecular weight and lower vapor pressure of the isopropyl derivative, reducing inhalational and dermal exposure risk. For procurement, this means reduced HazMat shipping surcharges and fewer PPE requirements .

Laboratory Safety GHS Classification Procurement Logistics

Isopropyl Group Provides Optimal Steric Bulk for Selective Protein Binding Relative to Smaller Substituents

The isopropyl group (van der Waals volume ≈ 34.0 cm³/mol) provides significantly greater steric demand than a methyl group (≈ 22.3 cm³/mol) [1]. This steric bulk can be exploited to achieve selectivity versus kinases with smaller gatekeeper residues. In a seminal kinase selectivity profiling study, bromoacetophenone derivatives bearing isopropyl substituents exhibited enhanced selectivity profiles for FGFR1 (85% inhibition at 10 µM) over EGFR (14% inhibition at 10 µM), a selectivity window that contracts with smaller alkyl groups [2].

Kinase Selectivity Steric Effects Structure‑Based Drug Design

Covalent Warhead Reactivity Matches PTP Inhibitor Pharmacophore While Avoiding Rapid Hydrolysis

The α‑bromoketone moiety is a validated covalent pharmacophore for protein tyrosine phosphatases (PTPs), with α‑bromoacetophenone derivatives demonstrating Ki values for SHP‑1 catalytic domain of ~184 µM [1]. The isopropyl substituent modulates the electrophilicity of the carbonyl through inductive and steric effects, potentially reducing non‑specific thiol reactivity compared to unsubstituted α‑bromoacetophenone while maintaining adequate warhead reactivity for catalytic cysteine alkylation [2].

Phosphatase Inhibitors Covalent Inhibitors Reactivity Tuning

Evidence‑Backed Procurement Scenarios for 2‑Bromo‑1‑(3‑bromo‑5‑isopropylphenyl)ethanone


Kinase‑Selective Covalent Probe Development

The compound's isopropyl group provides steric differentiation (van der Waals volume 34.0 vs. 22.3 cm³/mol for methyl) that can be exploited to achieve kinase selectivity, as evidenced by class‑level profiling showing FGFR1 inhibition of 85% versus EGFR at 14% at 10 µM [1]. Its LogP of 4.15 ensures sufficient cell permeability for intracellular target engagement .

Activity‑Based Protein Profiling (ABPP) Scaffold

With two orthogonally reactive bromine centers—an α‑bromoketone for covalent target capture and an aryl bromide for downstream click‑chemistry or enrichment [2]—this compound is uniquely suited for chemoproteomics workflows requiring sequential derivatization.

Phosphatase Inhibitor Pharmacophore Optimization

The α‑bromoketone warhead matches the validated PTP inhibitor pharmacophore (class‑level Ki ≈ 184 µM for SHP‑1) [3], and the isopropyl group's electron‑donating character fine‑tunes carbonyl electrophilicity to reduce off‑target thiol reactivity [4].

CNS‑Penetrant Covalent Inhibitor Programs

The low TPSA of 17.07 Ų and favorable LogP place the compound under the blood‑brain barrier permeability threshold, while the absence of fluorinated substituents avoids metabolic defluorination seen with the fluoro analog [5].

Quote Request

Request a Quote for 2-Bromo-1-(3-bromo-5-isopropylphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.